molecular formula C20H13FN4O3S B2474733 N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-73-3

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2474733
CAS RN: 941967-73-3
M. Wt: 408.41
InChI Key: JBQSPSRQHLGKKY-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals . The presence of a nitro group and a pyridin-2-ylmethyl group could potentially contribute to the reactivity and biological activity of the compound .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where the benzo[d]thiazol-2-yl group and the pyridin-2-ylmethyl group would be connected via a nitrogen atom . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR and mass spectrometry . The presence of fluorine, nitro, and pyridinyl groups would likely have a significant impact on the compound’s structure and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the nitro group and the pyridin-2-ylmethyl group . These groups could potentially undergo various substitution and redox reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorine atom could affect the compound’s polarity and reactivity .

Scientific Research Applications

Solid-Phase Synthesis Applications

One area of application involves the solid-phase synthesis of related compounds, where derivatives like N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide could potentially serve as intermediates or targets for the synthesis of complex molecules. For instance, the solid-phase synthesis technique has been applied to prepare 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the utility of similar fluorinated and nitro-substituted compounds in creating pharmacologically relevant structures (Lee, Gauthier, & Rivero, 1999).

Radiolabeling and Biological Imaging

Another significant application is in the field of radiolabeling and biological imaging, where fluorinated compounds, akin to this compound, are used to develop radiotracers for PET imaging. Fluorine-18 labeled derivatives of WAY 100635 have been synthesized and evaluated for their potential in imaging serotonin receptors, demonstrating the importance of fluorinated compounds in creating effective diagnostic tools (Lang et al., 1999).

Antimicrobial and Antituberculosis Research

The compound has implications in antimicrobial and antituberculosis research, where derivatives have been evaluated for their activity. For example, substituted 2-aminobenzothiazoles derivatives have been synthesized and tested for their antimicrobial properties, highlighting the potential of fluorobenzo[d]thiazol derivatives in combating resistant bacterial strains (Anuse et al., 2019). Additionally, thiazole-aminopiperidine hybrid analogues have been explored as novel inhibitors of Mycobacterium tuberculosis, indicating the role of such compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Drug Discovery

The compound also finds its application in the synthesis of novel drug candidates. For instance, the development and evaluation of vascular endothelial growth factor receptor-2 inhibitors have been reported, where similar fluorinated and nitro-substituted benzamide derivatives were identified as potent and selective inhibitors, underscoring the utility of such compounds in drug discovery efforts (Borzilleri et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some benzo[d]thiazol-2-yl compounds have been found to have anti-tubercular activity .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing methods for its synthesis . It could also involve studying the compound’s reactivity and properties in more detail.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-16-8-4-9-17-18(16)23-20(29-17)24(12-14-6-1-2-10-22-14)19(26)13-5-3-7-15(11-13)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQSPSRQHLGKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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